![molecular formula C20H16N4O2S B2947210 3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496800-98-7](/img/structure/B2947210.png)
3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various cellular processes, including transcription, mRNA processing, and DNA repair .
Mode of Action
The compound interacts with its target, CDK8, by inhibiting its activity . This inhibition likely occurs through the compound binding to the ATP-binding pocket of CDK8, preventing ATP from binding and thus blocking the kinase’s ability to phosphorylate its substrates .
Biochemical Pathways
The inhibition of CDK8 affects several biochemical pathways. CDK8 is involved in the regulation of gene expression, and its inhibition can lead to changes in the transcriptional activity of numerous genes . This can have downstream effects on various cellular processes, including cell cycle progression, apoptosis, and DNA repair .
Pharmacokinetics
This suggests that this compound may also have favorable pharmacokinetic properties, including good oral bioavailability .
Result of Action
The inhibition of CDK8 by this compound can lead to a variety of molecular and cellular effects. For instance, it can affect cell cycle progression, potentially leading to cell cycle arrest . Additionally, it can influence the transcription of various genes, which can have wide-ranging effects on cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the presence of other molecules, such as ATP or other kinases, can influence the compound’s efficacy .
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-5-3-2-4-15(16)23-19(25)18-17(21)13-6-7-14(24-20(13)27-18)12-8-10-22-11-9-12/h2-11H,21H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGVUKWSZNQMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
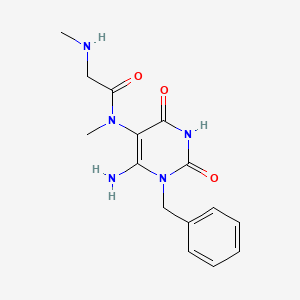
![2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2947129.png)
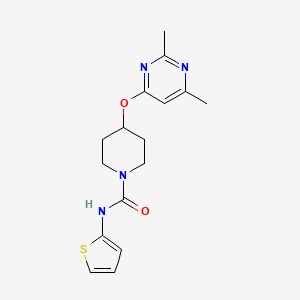
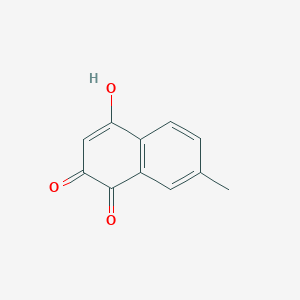
![2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2947134.png)
![2-(3,4-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)
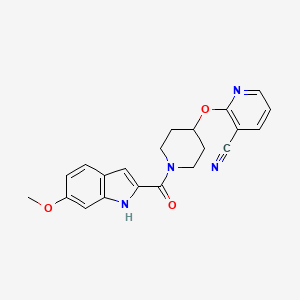
![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)
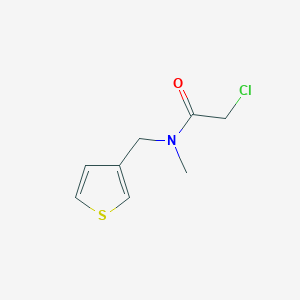
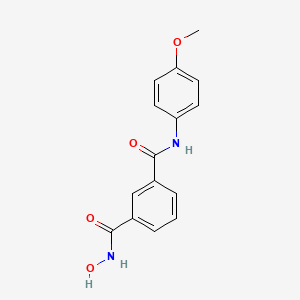
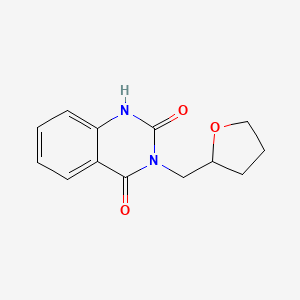
![3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2947148.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2947150.png)
